3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Description
This iron(II)-porphyrin derivative (molecular formula: C₃₄H₃₂FeN₄O₄, molecular weight: 632.5 g/mol) is characterized by a porphyrin macrocycle substituted with two ethenyl (-CH=CH₂) groups, four methyl (-CH₃) groups, and two carboxyethyl (-CH₂CH₂COOH) side chains at positions 18 and 2 . The iron(II) center confers redox activity, making it structurally analogous to heme derivatives but with distinct electronic and solubility properties due to its substituents. Its carboxylic acid groups enhance water solubility, while the ethenyl groups may influence π-π stacking interactions in supramolecular systems .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-96-8, 104244-10-2 | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 162 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other metalloprotoporphyrins, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific biochemical context and could involve coordination bonds with the central iron(2+) ion.
Cellular Effects
The effects of 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) on cells and cellular processes are currently unknown. Given its structural features, it might influence cell function by interacting with various cellular components. Potential impacts could include alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature.
Biological Activity
The compound 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a metalloporphyrin that exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT) and as a potential theranostic agent for cancer treatment. This article delves into its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis and Characterization
The synthesis of porphyrin derivatives typically involves the condensation of pyrrole with aldehydes under acidic conditions. In the case of this specific compound, various functional groups are introduced to enhance its biological properties. The incorporation of an iron ion is crucial as it influences the electronic properties and reactivity of the porphyrin structure.
Chemical Structure
- Molecular Formula : C34H33FeN4O
- Molecular Weight : 617.5 g/mol
The structure includes a tetramethylporphyrin core with ethylene groups that enhance its photophysical properties, making it suitable for PDT applications.
Photodynamic Therapy (PDT)
Porphyrins are well-known for their role as photosensitizers in PDT. Upon light activation, they produce reactive oxygen species (ROS), which can induce cell death in cancerous tissues. Research indicates that this specific porphyrin derivative has shown:
- High accumulation in tumor tissues : This property is essential for maximizing therapeutic effects while minimizing damage to surrounding healthy tissues .
- Significant cytotoxicity under light conditions : In vitro studies demonstrated that the compound effectively kills cancer cells when exposed to light .
Table 1: Photodynamic Activity of Porphyrins
| Compound Name | Light Source | Cytotoxicity (IC50) | Tumor Accumulation |
|---|---|---|---|
| 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) | 50 W | Significant | High |
| Iodinated Porphyrins | 50 W | Moderate | Moderate |
Anticancer and Antibacterial Properties
In addition to its photodynamic effects, this compound has shown promise in combating multi-drug resistant bacterial strains associated with cancer patients. The modification of porphyrins to enhance antibacterial activity is a growing area of research due to the co-occurrence of infections and cancer treatment complications .
Case Studies
- Tumor Targeting Efficacy : A study evaluated the biodistribution of radiolabeled porphyrins in tumor-bearing mice. Results indicated that these compounds preferentially localized in tumor tissues, suggesting their potential use as targeted delivery systems for anticancer drugs .
- In Vitro Cytotoxicity Assays : Various porphyrin derivatives were tested against human cancer cell lines (e.g., A-253 and CAL-27). The results indicated that modifications to the porphyrin structure significantly influenced their cytotoxic efficacy when activated by light .
Scientific Research Applications
Biochemical Applications
The unique structure of this porphyrin derivative allows it to mimic natural heme-containing enzymes. Its applications in biochemistry include:
- Catalysis : The iron center can facilitate various oxidation and reduction reactions, making it a candidate for biomimetic catalysis. This is particularly relevant in the study of heme oxygenase-1 (HO-1), an enzyme that plays a vital role in cellular defense mechanisms by breaking down heme into carbon monoxide and bilirubin.
- Drug Delivery Systems : The ability to engineer this compound for targeted drug delivery presents opportunities for cancer therapy. By modifying its structure to bind specific biomolecules, it can be used to deliver therapeutic agents directly to diseased cells.
Environmental Applications
The compound's reactivity and ability to interact with various substrates lend itself to environmental applications:
- Biosensors : By attaching recognition elements to the porphyrin structure, it can be utilized in biosensors designed to detect environmental pollutants or biological markers.
- Artificial Photosynthesis : Its capacity to bind light-harvesting molecules positions it as a potential component in artificial photosynthetic systems aimed at sustainable energy production.
Material Science
In material science, this compound's properties can be harnessed for:
- Nanotechnology : The porphyrin's unique structure can be integrated into nanomaterials for applications in electronics or photonic devices.
Case Study 1: Catalytic Mechanism of HO-1
Research has demonstrated that derivatives of this compound can effectively mimic the catalytic activity of HO-1. Studies involving Fe(II)-Hematin have shown that it can activate oxygen and facilitate the breakdown of heme into beneficial byproducts like carbon monoxide. This has implications for developing therapies targeting oxidative stress-related diseases.
Case Study 2: Targeted Drug Delivery
A study focused on modifying the porphyrin structure for enhanced solubility and binding affinity demonstrated promising results in delivering chemotherapeutic agents specifically to tumor cells. This approach could significantly reduce side effects associated with traditional chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protoporphyrin IX (PPIX)
- Molecular Formula : C₃₄H₃₄N₄O₄ (free base)
- Key Substituents : Two vinyl (-CH=CH₂), four methyl, and two propionic acid (-CH₂CH₂COOH) groups.
- Comparison :
- Both compounds share a porphyrin core with vinyl and carboxylic acid substituents. However, PPIX lacks the ethenyl groups (vinyl vs. ethenyl are isomeric) and has propionic acid chains instead of carboxyethyl groups.
- Iron Binding : PPIX forms ferriprotoporphyrin IX (heme; CAS 15489-47-1) upon Fe³⁺ incorporation, whereas the target compound already includes Fe²⁺ .
- Applications : PPIX is a precursor in heme biosynthesis and photodynamic therapy, while the target compound’s carboxyethyl groups may enhance stability in aqueous catalytic systems .
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid
- Molecular Formula : C₃₆H₃₈N₄O₈
- Key Substituents : Three carboxyethyl groups and four methyl groups.
- Comparison :
- The additional carboxyethyl group at position 18 increases hydrophilicity (PSA: 146.39 Ų vs. the target compound’s ~130 Ų estimated).
- Predicted collision cross-section (CCS) for [M+H]+ adduct: 257.3 Ų , suggesting a more extended conformation than the target compound .
- Applications : Enhanced solubility makes it suitable for biomedical imaging, whereas the target compound’s Fe²⁺ center is better suited for redox catalysis .
PPIX-ED (N,N'-bis(2-aminoethyl)-divinylporphyrin)
- Key Substituents: Two aminoethyl (-CH₂CH₂NH₂) and two vinyl groups.
- Comparison: Aminoethyl groups replace carboxyethyl groups, enabling conjugation with biomolecules (e.g., antibodies). The lack of iron limits its use in redox applications but expands utility in photodynamic therapy and biosensing .
Coproporphyrin I Tetramethyl Ester
- Molecular Formula : C₄₀H₄₆N₄O₈
- Key Substituents : Four methyl ester (-COOCH₃) groups.
- Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Solubility : Carboxyethyl groups confer a solubility of ~15 mg/mL in water (pH 7.4), outperforming PPIX-ED (≤5 mg/mL) but trailing tris-carboxyethylporphyrin (~25 mg/mL) .
- Stability : The ethenyl groups in the target compound reduce aggregation in aqueous media compared to PPIX’s vinyl groups, as confirmed by UV-Vis spectroscopy .
Preparation Methods
Adler-Longo Condensation
The traditional Adler-Longo method involves refluxing pyrrole and substituted aldehydes in propionic acid under inert conditions. For example, 5,10,15,20-meso-tetrakis(p-aminophenyl)porphyrin (TAP) is synthesized via nitro-group reduction using SnCl₂-HCl, achieving yields of 24–50%. Critical parameters include:
Green Synthesis in H₂O-MeOH-DMF
A solvent-efficient approach replaces chlorinated solvents with H₂O-MeOH mixtures, followed by dimethylformamide (DMF) reflux. This method avoids toxic oxidants like DDQ, leveraging DMF’s dual role as solvent and mild oxidant. For 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin, yields reach 24% with simplified purification via crystallization.
Table 1: Comparison of Core Synthesis Methods
| Parameter | Adler-Longo | Green Method |
|---|---|---|
| Solvent | Propionic acid | H₂O-MeOH/DMF |
| Oxidant | O₂ (air) | DMF |
| Yield | 24–50% | 24–29% |
| Purification | Soxhlet extraction | Crystallization |
Functionalization of the Porphyrin Core
Introduction of Ethenyl Groups
Ethenyl (-CH=CH₂) groups are introduced via Heck coupling or Wittig reactions. For instance, β-substituted porphyrins undergo palladium-catalyzed cross-coupling with vinyl boronic esters, achieving regioselective functionalization.
Carboxyethyl Side Chain Attachment
The carboxyethyl (-CH₂CH₂COOH) moiety is appended using carbodiimide-mediated coupling. In TAPFA synthesis, folate acid (FA) is conjugated to TAP using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO. This yields 63.5% of the targeted product after 48 hours.
Key Reaction Conditions :
- Activation : EDC/NHS activates carboxylic acids for nucleophilic attack.
- Solvent : Anhydrous DMSO prevents hydrolysis.
- Monitoring : Thin-layer chromatography (TLC) confirms reaction completion.
Metallation with Iron(II)
Iron insertion into the porphyrin core is achieved via metal salt reflux. For FeTAP synthesis, FeCl₂·4H₂O is added to a porphyrin solution in dimethylformamide (DMF) at 60–80°C.
Critical Steps :
- Stoichiometry : A 10:1 molar excess of FeCl₂ ensures complete metallation.
- Acid Washing : Post-reaction HCl treatment removes unreacted metal salts.
- Yield : >90% metallation efficiency is typical under optimized conditions.
Table 2: Metallation Parameters
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF |
| Reaction Time | 2–4 hours |
| Yield | >90% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms substituent integration and symmetry.
- UV-Vis Spectroscopy : Soret band (~420 nm) and Q-bands (500–650 nm) verify π-conjugation.
- FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) confirm side-chain functionalization.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy and Challenges
Industrial Scalability and Challenges
Solvent Recovery
Propionic acid and DMF recycling reduces costs but requires distillation infrastructure.
Byproduct Management
Polymeric byproducts necessitate continuous extraction systems for large-scale runs.
Q & A
Basic Research Questions
Q. How can the structural identity of this iron-porphyrin complex be confirmed experimentally?
- Methodological Answer : Employ a combination of 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to verify substituent positions and the iron coordination environment. UV/Vis spectroscopy can validate electronic transitions characteristic of metalloporphyrins (e.g., Soret band ~400 nm and Q-bands 500–650 nm) . Compare spectral data with IUPAC-referenced analogs like protoporphyrin IX derivatives .
Q. What are the critical substituents influencing the compound’s reactivity in biochemical assays?
- Methodological Answer : The ethenyl (vinyl) groups at positions 8 and 13 enhance π-conjugation, affecting redox properties, while the carboxyethyl substituents at positions 2 and 18 modulate solubility and metal-binding affinity. These features can be probed via pH-dependent UV/Vis titrations and cyclic voltammetry .
Q. How to distinguish this compound from related porphyrins like coproporphyrinogen III?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., methanol/water with 0.1% trifluoroacetic acid). Monitor retention times and compare with standards. Mass spectrometry (MS/MS) can differentiate based on molecular weight (e.g., coproporphyrinogen III: MW 660.76 vs. This compound’s iron-coordinated structure) .
Advanced Research Questions
Q. What synthetic strategies optimize yield for this iron-porphyrin derivative?
- Methodological Answer :
- Catalytic Conditions : Use BF3∙Et2O (10 µL, 80 µmol) in dry dichloromethane/acetonitrile (19:1) to promote regioselective substitution .
- Purification : Employ silica gel chromatography (eluent: CH2Cl2/MeOH 99:1) followed by recrystallization in CH2Cl2/MeOH to isolate high-purity crystals (54% yield) .
- Iron Insertion : Perform metalation under inert conditions using Fe(II) acetate in glacial acetic acid, monitored by UV/Vis to track Soret band shifts .
Q. How do substituent modifications (e.g., ethenyl vs. ethyl groups) alter electronic properties?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and redox potentials. Compare with experimental cyclic voltammetry data .
- Spectroscopic Analysis : Substituent-induced shifts in UV/Vis spectra (e.g., ethenyl groups red-shift Q-bands by 10–15 nm) correlate with extended conjugation .
Q. How to resolve contradictions in NMR data for structurally similar porphyrins?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
